molecular formula C10H14ClNO2S B7854621 N-butyl-3-chlorobenzene-1-sulfonamide

N-butyl-3-chlorobenzene-1-sulfonamide

Cat. No.: B7854621
M. Wt: 247.74 g/mol
InChI Key: HQIBTWVJFAMODY-UHFFFAOYSA-N
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Description

N-butyl-3-chlorobenzene-1-sulfonamide is a benzenesulfonamide derivative of significant interest in medicinal chemistry research . Sulfonamide-based compounds are a foundational class in drug discovery, well-documented for their diverse pharmacological profiles, which include antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory activities . The molecular structure of this compound, which incorporates a chlorobenzene ring and an N-butyl sulfonamide chain, is a key scaffold for developing novel bioactive molecules. Researchers are particularly interested in synthesizing and evaluating such compounds to address the growing challenge of bacterial resistance to existing antibiotics . The butyl chain may influence the compound's lipophilicity and overall pharmacokinetic properties, making it a valuable intermediate for further chemical modification into potential therapeutic agents. As a research chemical, it is essential for screening new antimicrobial candidates against pathogens like S. aureus , E. coli , and P. aeruginosa , as demonstrated in studies of structurally similar benzenesulphonamide-carboxamide hybrids . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) prior to use. General safety precautions for handling related sulfonamide compounds include avoiding dust formation, preventing contact with skin and eyes, and using personal protective equipment such as gloves and safety goggles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIBTWVJFAMODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Butyl 3 Chlorobenzene 1 Sulfonamide and Analogous Structures

Classical and Contemporary Approaches to Sulfonamide Synthesis

The synthesis of N-alkylated sulfonamides can be achieved through several reliable pathways, ranging from traditional one-step reactions to modern, catalytically enhanced methods.

Reaction of 3-Chlorobenzenesulfonyl Chloride with N-butylamine

The most direct and classical method for synthesizing N-butyl-3-chlorobenzene-1-sulfonamide is the reaction between 3-chlorobenzenesulfonyl chloride and n-butylamine. who.intresearchgate.net This nucleophilic substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydride, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. who.intncert.nic.in

This approach is widely applicable for a variety of primary and secondary amines, making it a cornerstone of sulfonamide synthesis. ncert.nic.in The starting material, 3-chlorobenzenesulfonyl chloride, is a commercially available reagent. sigmaaldrich.comfishersci.comthermofisher.comnist.gov The reaction of various N-alkyl/aryl substituted amines with 4-chlorobenzenesulfonyl chloride has been well-documented, yielding the corresponding sulfonamides, which can be further derivatized. researchgate.net

Derivatization of Primary Sulfonamide Precursors

An alternative to the direct sulfonylation of amines is the derivatization of a primary sulfonamide. nih.gov In this two-step approach, 3-chlorobenzenesulfonyl chloride is first reacted with ammonia (B1221849) or an ammonia surrogate to form the primary 3-chlorobenzenesulfonamide (B108012). nih.gov This intermediate is then N-alkylated using an appropriate alkylating agent, such as n-butyl bromide or iodide, to yield the final product, this compound. organic-chemistry.orgnih.gov

Catalyst-Mediated Synthetic Routes for N-alkyl Sulfonamides

Modern synthetic chemistry has introduced several catalyst-mediated routes that offer milder conditions, higher yields, and greater efficiency.

Marine Sponge/CuO Nanocrystal Catalysis: A novel and environmentally friendly approach involves the use of a natural catalyst system comprising marine sponge and copper oxide (CuO) nanocrystals. brieflands.com This catalyst has been shown to be highly efficient for the sulfonylation of various amines with sulfonyl chlorides. brieflands.com The reaction proceeds under mild, room-temperature conditions in a solvent like acetonitrile (B52724) (CH3CN) and, notably, does not require a strong base. brieflands.com This method provides good to excellent yields, typically ranging from 75% to 93%. brieflands.com The marine sponge component is believed to activate the C-N bond for nucleophilic addition. brieflands.com

Other Metal Catalysis: Other transition metals have also been employed to catalyze the N-alkylation of sulfonamides.

Manganese (Mn) Catalysis: A well-defined Mn(I) pincer complex enables the efficient N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" mechanism. acs.org This method is effective for a wide array of aryl and alkyl sulfonamides, including those with reducible functional groups, providing excellent isolated yields (averaging 85% across 32 examples). acs.org

Copper (Cu) Catalysis: Simple copper salts, such as Cu(OAc)2, can also catalyze the N-alkylation of sulfonamides with alcohols, operating via a similar hydrogen borrowing mechanism. cas.cn Furthermore, copper-catalyzed systems are effective for the N-arylation of sulfonamides with aryl halides, which is a key method for preparing N-aryl sulfonamides. nih.govresearchgate.net

Table 1: Comparison of Catalyst-Mediated N-Alkylation Methods

Catalyst SystemAlkylating AgentKey AdvantagesTypical YieldReference
Marine Sponge / CuO NanocrystalsSulfonyl ChloridesMild conditions, base-free, natural catalyst75-93% brieflands.com
Mn(I) PNP Pincer ComplexAlcoholsHigh efficiency, broad substrate scope, chemoselective~85% (average) acs.org
Cu(OAc)₂ / K₂CO₃AlcoholsPractical, uses inexpensive copper catalystGood to Excellent cas.cn

Advanced Synthetic Strategies for Complex N-alkyl-3-chlorobenzenesulfonamide Derivatives

For the synthesis of more structurally complex derivatives, advanced strategies involving multiple steps or novel reaction pathways are employed.

Multi-Step Synthesis Pathways

The creation of complex molecules containing the N-alkyl-3-chlorobenzenesulfonamide scaffold often necessitates multi-step synthetic sequences. azom.com These pathways allow for the careful construction of molecular architecture by building upon the core sulfonamide structure. For example, a primary sulfonamide can be synthesized and then incorporated into a longer reaction sequence, such as a flow process, where it is modified in subsequent steps. syrris.jp

One advanced one-pot strategy merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides. princeton.edu This is achieved through a copper-catalyzed aromatic decarboxylative halosulfonylation, which converts an aromatic acid into a sulfonyl chloride in situ, followed by amination. princeton.edu This avoids the need to isolate the often-reactive sulfonyl chloride intermediate and is applicable to a diverse range of substrates. princeton.edu Such multi-step or one-pot multi-reaction approaches are invaluable in medicinal chemistry for creating analogues of biologically active molecules. syrris.jpprinceton.edu

Transition Metal-Free Syntheses

Growing interest in green chemistry has spurred the development of synthetic methods that avoid the use of transition metals, which can be costly and pose environmental concerns. organic-chemistry.org Several transition-metal-free routes to N-alkyl sulfonamides and their derivatives have been reported.

Reaction with Sulfonyl Azides: N-sulfonylamidines can be synthesized in good yields by the direct reaction of sulfonyl azides with tertiary or secondary amines under catalyst-free conditions. nih.gov

Photocatalysis: A transition-metal-free photocatalytic S-N coupling reaction has been developed using sodium organosulfinate and hydroxamic acid to synthesize acylsulfonamides. This method employs an organic photocatalyst and relies on the generation of singlet oxygen to facilitate the reaction under mild conditions. acs.org

Reaction with Haloalkenes: A robust transition-metal-free reaction between sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides provides access to ynamides, which are valuable synthetic intermediates. organic-chemistry.org

Electrochemical Synthesis: An electrochemical, metal-free method allows for the coupling of alkyl iodides with sulfinylamines to produce sulfinamides, proceeding via a radical addition pathway under mild conditions. chemrxiv.org

These advanced strategies highlight the ongoing evolution of synthetic chemistry, providing more sustainable and versatile tools for the preparation of complex sulfonamide derivatives.

One-Pot Process Developments for N-substituted Benzenesulfonamides

A notable one-pot method involves the conversion of aryl carboxylic acids into N-substituted sulfonamides. In one such process, a copper-catalyzed decarboxylative chlorosulfonylation of benzoic acid derivatives is followed by an in-situ amination. acs.org This method circumvents the need to first synthesize and isolate the often unstable sulfonyl chloride. The reaction proceeds by converting the carboxylic acid to an intermediate sulfonyl chloride, which is then immediately reacted with an amine in the same reaction vessel to afford the desired sulfonamide. acs.org For instance, benzoic acid can be converted to benzenesulfonamide (B165840) with a 63% yield. acs.org This strategy is effective for a range of electron-deficient acids, with yields between 61% and 85%. acs.org

Another versatile one-pot approach begins with thiols. Thiols can be oxidized in situ to form sulfonyl chlorides, which are then reacted with amines without isolation. organic-chemistry.org One such protocol utilizes N-chlorosuccinimide (NCS) as the oxidant in the presence of tetrabutylammonium (B224687) chloride and water. This method is notable for its mild, room-temperature conditions and high efficiency. organic-chemistry.org The direct conversion of the generated sulfonyl chloride to the corresponding sulfonamide in the same pot offers high yields and chemoselectivity. organic-chemistry.org

The synthesis of N-alkylsulfonamides can also be achieved in a one-pot, two-step process starting from aldehydes. This method first involves the formation of an N-sulfonyl imine from an aldehyde and a sulfonamide, which is then reduced in the same pot by a reducing agent like sodium borohydride (B1222165) to yield the final N-alkylsulfonamide. researchgate.net

Furthermore, alcohols serve as viable starting materials for one-pot N-alkyl sulfonamide synthesis. A facile method has been described that uses N-(p-toluenesulfonyl)imidazole (TsIm) to activate the alcohol. figshare.com In this procedure, various potassium sulfonylamide salts are reacted with primary or secondary alcohols in the presence of TsIm and triethylamine (B128534) in refluxing dimethylformamide (DMF) to produce N-alkyl sulfonamides in good to excellent yields. figshare.com

A summary of representative one-pot synthetic methodologies for N-substituted benzenesulfonamides is presented below.

Table 1: Overview of Selected One-Pot Syntheses for N-Substituted Benzenesulfonamides

Starting Material Key Reagents Product Type Reported Yields Reference
Aryl Carboxylic Acids [Cu(MeCN)4]BF4, DCDMH, Amine N-Aryl/Alkyl Sulfonamides 61-85% acs.org
Thiols N-Chlorosuccinimide, Amine N-Aryl/Alkyl Sulfonamides High organic-chemistry.org
Aldehydes Sulfonamide, PhI(OAc)2, NaBH4 N-Alkylsulfonamides Not specified researchgate.net
Alcohols Potassium Sulfonylamide, TsIm, Et3N N-Alkyl Sulfonamides Good to Excellent figshare.com
Aryl Azides Phenylsulfinic Acid, Copper/Visible Light Benzenesulfinamides 61-86% nih.gov

These one-pot developments highlight the ongoing efforts to create more streamlined and sustainable synthetic routes to important chemical entities like this compound and its analogs. By reducing the number of synthetic and purification steps, these methods offer significant advantages for both laboratory-scale research and potential industrial applications.

Advanced Analytical and Spectroscopic Characterization of N Butyl 3 Chlorobenzene 1 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of N-butyl-3-chlorobenzene-1-sulfonamide, specific signals corresponding to the distinct proton environments are expected. The butyl group will exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The aromatic protons on the chlorobenzene (B131634) ring will appear as a complex multiplet pattern in the downfield region, typically between 7.5 and 8.0 ppm, due to the influence of the chlorine and sulfonamide substituents. The proton on the sulfonamide nitrogen (NH) may appear as a broad singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct peaks are anticipated for each carbon atom of the butyl group and the chlorobenzene ring. The carbon atom attached to the chlorine will show a characteristic chemical shift. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine and sulfonamide groups.

Due to the absence of direct experimental data in the searched literature for this compound, the following table provides predicted ¹H-NMR and ¹³C-NMR chemical shifts based on the analysis of structurally similar compounds.

Atom Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
CH₃ (butyl)~0.9 (triplet)~13.5
CH₂ (butyl)~1.4 (sextet)~19.8
CH₂ (butyl)~1.6 (quintet)~31.2
N-CH₂ (butyl)~3.0 (triplet)~42.9
Aromatic CH7.5 - 8.0 (multiplet)125.0 - 140.0
C-Cl-~135.0
C-S-~142.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., EIMS, EI-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular weight of this compound is 247.74 g/mol . cymitquimica.com The mass spectrum would be expected to show a molecular ion peak at m/z 247. A characteristic feature would be the presence of an M+2 peak at m/z 249, with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). docbrown.info

The fragmentation pattern would likely involve the cleavage of the C-S bond and the N-C bond. Common fragmentation pathways for sulfonamides include the loss of the alkyl group and the SO₂ moiety. researchgate.net

Expected Fragmentation Pattern:

Fragment Ion (m/z) Possible Structure/Loss
247/249[M]⁺
190/192[M - C₄H₉]⁺
175[M - SO₂]⁺
111/113[ClC₆H₄]⁺
77[C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

The presence of the sulfonamide group will be indicated by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide is expected to appear as a peak in the region of 3200-3300 cm⁻¹. The C-H stretching vibrations of the butyl group will be observed around 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3300
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
S=O Asymmetric Stretch1330 - 1370
S=O Symmetric Stretch1140 - 1180
C-N Stretch1100 - 1350
C-Cl Stretch600 - 800

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful methods for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be appropriate. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for a related compound, chlorobenzene in benzene (B151609) sulfonylchloride, utilized a C18 column with a mobile phase of methanol-water or acetonitrile-water and UV detection at 215 nm. researchgate.net A similar system could be adapted for this compound. The retention time of the compound would depend on the specific conditions, such as the exact mobile phase composition, flow rate, and column temperature. By running a standard of known concentration, a calibration curve can be generated to quantify the amount of this compound in a sample.

Typical HPLC Parameters:

Parameter Condition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile (B52724)/Water or Methanol/Water gradient
DetectorUV-Vis (e.g., at 215 nm or 254 nm)
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient or controlled (e.g., 30 °C)

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

A UHPLC method for this compound would offer superior separation of the main compound from any impurities, starting materials, or by-products. The principles are similar to HPLC, but the operational pressures are much higher. The increased efficiency of UHPLC allows for more complex samples to be analyzed with greater confidence in the purity assessment. While specific UHPLC methods for this compound are not detailed in the available literature, the development would follow similar principles to HPLC method development, optimizing the mobile phase gradient and other parameters to achieve the best separation.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile and thermally stable compounds. For sulfonamides like this compound, successful GC analysis requires careful consideration of several factors to prevent thermal degradation and ensure accurate results. While some sulfonamides can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. nih.gov A common derivatization technique is methylation of the N1-position. nih.gov

The selection of a capillary column is critical for achieving efficient separation. A conventional capillary column, often with a non-polar or semi-polar stationary phase, is typically employed. nih.gov The temperature of the injector and the oven temperature program must be optimized to ensure the compound is volatilized without decomposition. A programmed temperature ramp allows for the separation of the target analyte from impurities with different boiling points.

For detection, while a Flame Ionization Detector (FID) can be used, a mass spectrometer (MS) as a detector (GC-MS) offers superior identification capabilities through the generation of a mass spectrum unique to the compound. For even greater specificity, an Atomic Emission Detector (AED) can be employed, which allows for the characterization of individual compounds based on their elemental ratios, such as carbon, nitrogen, and sulfur. nih.gov

Table 1: Illustrative GC Parameters for Sulfonamide Derivative Analysis

ParameterExample Specification
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d.)
Stationary Phase 5% Phenyl-polysiloxane (0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS) or Atomic Emission Detector (AED)
Ionization (MS) Electron Ionization (EI) at 70 eV

Note: This table presents generalized parameters. Specific conditions for this compound would require empirical optimization.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for establishing the three-dimensional structure of a molecule in its solid state. researchgate.netacs.org This powerful technique provides precise data on atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. mdpi.com For this compound, an XRD analysis would unambiguously confirm its molecular conformation and reveal how the molecules pack together in a crystal lattice.

The analysis involves mounting a suitable single crystal of the compound and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. Key information obtained includes the crystal system (e.g., triclinic, monoclinic), the space group, and the dimensions of the unit cell. mdpi.com

Structural studies on related N-substituted sulfonamides show they can bind to targets through their deprotonated sulfonamide group. nih.gov X-ray crystallography provides a detailed understanding of the binding mode and the structure-activity relationships of these molecules. nih.gov Although a specific crystal structure for this compound is not publicly documented, the data from such an analysis would be invaluable for understanding its stereochemistry and the nature of its intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the physical properties of the solid material.

Hyphenated Techniques in Sulfonamide Characterization (e.g., LC-MS/MS, LC/ESI-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for the sensitive and selective analysis of sulfonamides in various matrices. acgpubs.orgnih.gov These techniques combine the potent separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structural identification and quantification power of tandem mass spectrometry. nih.gov

For the analysis of this compound, a reversed-phase LC method would typically be developed. nih.gov This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol, often with a formic acid modifier to improve peak shape and ionization efficiency. acgpubs.orghpst.cz

The eluent from the LC column is directed into the mass spectrometer, where ionization occurs. Electrospray Ionization (ESI) is a soft ionization technique commonly used for sulfonamides, typically operating in positive ion mode to generate the protonated molecule, [M+H]⁺. nih.gov In the tandem mass spectrometer, this [M+H]⁺ ion is selected as the "precursor ion" in the first mass analyzer. It is then fragmented by collision-induced dissociation (CID) with an inert gas like argon. The resulting "product ions" are analyzed in the second mass analyzer. nih.govusda.gov This process provides a highly specific fragmentation pattern that serves as a structural fingerprint for the compound, allowing for its unambiguous confirmation even at very low levels. nih.gov The use of selected-reaction monitoring, where specific precursor-to-product ion transitions are monitored, provides excellent sensitivity and accuracy for quantification. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Sulfonamide Analysis

ParameterExample Specification
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid hpst.cz
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid acgpubs.orghpst.cz
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]⁺
Detection Mode Selected-Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.gov
Collision Gas Argon usda.gov

Note: This table provides a general framework. The specific mass transitions and optimal LC conditions would need to be determined experimentally for this compound.

Computational Chemistry and in Silico Modeling of N Butyl 3 Chlorobenzene 1 Sulfonamide

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For N-butyl-3-chlorobenzene-1-sulfonamide, these studies reveal the distribution of electrons and energy levels, which are crucial determinants of its chemical behavior.

Table 1: Representative Basis Sets and Functionals in DFT Calculations for Sulfonamides This table is representative of methods used for similar compounds, as direct data for this compound was not available in the searched literature.

Functional Basis Set Application
B3PW91 6-31g(d,p) Molecular structure, vibrational characteristics, bonding interactions researchgate.net
B3LYP 6-311G++(d,p) Structural parameters, Mulliken atomic charges, vibrational bands nih.gov
PBE0 6-311++G(d,p) Excited states, geometric parameters, fluorescence spectra uni-muenchen.de

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity. rsc.org For large molecules, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to pinpoint the locality of chemical reactivity. walisongo.ac.id In the context of this compound, the electron-withdrawing nature of the chlorobenzene (B131634) and sulfonamide groups would be expected to lower the LUMO energy, influencing its electrophilic character. The substituent groups on a molecule can tune the frontier orbital energy levels and thus the photophysical properties. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis This table outlines the general principles of FMO theory applicable to the target compound.

Orbital Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Region of high electron density, prone to electrophilic attack. nih.gov
LUMO Lowest Unoccupied Molecular Orbital Region of low electron density, prone to nucleophilic attack. nih.gov

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. rsc.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, providing insights into its reactivity and intermolecular interactions. uni-muenchen.de The MEP map uses a color spectrum to represent different potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For a molecule like this compound, the oxygen atoms of the sulfonamide group and the nitrogen atom would be expected to show negative potential, making them sites for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the sulfonamide nitrogen and the regions around the chlorine atom might exhibit positive potential. rjb.ronih.gov MEP analysis is a valuable tool for predicting how the molecule will interact with biological receptors and other molecules. researchgate.net

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are instrumental in predicting how a ligand, such as this compound, might bind to a biological receptor, offering a rationale for its potential therapeutic activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used in drug discovery to screen for potential inhibitors of enzymes and other protein targets.

Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of carbonic anhydrases, a family of metalloenzymes containing a zinc ion in their active site. Docking studies of various sulfonamide derivatives have shown that the sulfonamide moiety coordinates with the Zn2+ ion, which is a key interaction for inhibitory activity.

Penicillin-Binding Protein 2X (PBP-2X): PBP-2X is a bacterial enzyme essential for cell wall synthesis and a target for antibacterial agents. Molecular docking studies of sulfonamide derivatives against PBP-2X have identified potential hydrogen bond interactions with active site residues such as GLY 664, VAL 662, and ARG 426. nih.gov Some derivatives have shown docking scores comparable to the reference drug cefuroxime. nih.gov

Caspase-3: Caspase-3 is a key enzyme in the apoptotic pathway, and its inhibition is a therapeutic strategy for certain diseases. While specific docking data for this compound is not available, studies on other compounds have shown that interaction with the catalytic binding site (ASP135 and LYS137) is crucial for inhibitory activity.

Dihydropteroate (B1496061) Synthase (DHPS): DHPS is a bacterial enzyme in the folate synthesis pathway and the target for sulfonamide antibacterial drugs. researchgate.netrsc.org Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA). researchgate.netnih.gov Docking simulations have been used to identify sulfonamide derivatives with better binding affinity to DHPS than pABA. researchgate.net

Leucyl-tRNA Synthetase (LeuRS): LeuRS is an essential enzyme in protein synthesis, making it an attractive target for antimicrobial agents. nih.gov Virtual screening and docking have been employed to identify novel LeuRS inhibitors.

Table 3: Representative Molecular Docking Scores of Sulfonamide Derivatives with PBP-2X This table presents data for compounds structurally related to this compound, as direct data for the target compound was not found in the searched literature. The scores are from a study using Schrödinger software. nih.gov

Compound Glide Score (kcal/mol) Glide Energy (kcal/mol)
4M3NPBS -7.47 -46.238
4M2HPBS -7.17 -44.476

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its conformational stability and the kinetics of binding over time. By simulating the movements of atoms and molecules, MD can validate the interactions predicted by docking and provide deeper insights into the binding mechanism. For instance, MD simulations can reveal whether a ligand remains stably bound in the active site of a receptor. The use of chlorobenzene as a probe molecule in MD simulations has been shown to be effective in mapping binding sites on protein surfaces. While specific MD simulation data for this compound is not available in the cited literature, this technique would be crucial in evaluating the stability of its complex with the aforementioned biological targets and in understanding the role of the chlorobenzene moiety in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy for the optimization of bioactive compounds like this compound. This method establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular properties affect a compound's efficacy, QSAR models can guide the rational design of more potent and selective analogs.

The development of a QSAR model for this compound would involve the generation of a dataset of structurally related sulfonamides with their corresponding measured biological activities (e.g., inhibitory concentrations, IC50). For each molecule in this series, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. A robust model will not only have good internal consistency but also strong predictive power for new, untested compounds. For instance, a hypothetical QSAR study on a series of benzenesulfonamide (B165840) derivatives might reveal that increased hydrophobicity on the sulfonamide nitrogen and the presence of an electron-withdrawing group on the benzene (B151609) ring are positively correlated with the desired biological activity. Such a model provides a clear roadmap for the next cycle of synthesis and testing, focusing on modifications that are predicted to enhance the compound's performance.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

DescriptorDescriptionPredicted Influence on Activity
LogPOctanol-water partition coefficientIncreased hydrophobicity may enhance membrane permeability.
Molecular WeightMass of the moleculeOptimization is often sought within a specific range to maintain drug-like properties.
Polar Surface AreaSurface sum over all polar atomsCan influence solubility and permeability.
Dipole MomentMeasure of molecular polarityAffects interactions with polar biological targets.

Cheminformatics Approaches in this compound Research

Virtual Screening for Potential Biological Activities

Virtual screening is a powerful cheminformatics technique used to identify potential biological targets for a given molecule, such as this compound, by computationally screening it against large libraries of macromolecular structures. This approach can be broadly divided into ligand-based and structure-based methods.

In a ligand-based virtual screening scenario, the chemical structure of this compound would be used as a query to search for known bioactive compounds with similar features. This could involve 2D similarity searching based on chemical fingerprints or 3D shape-based screening to identify molecules with comparable three-dimensional conformations. A successful match could suggest that this compound might share a similar biological activity with the known compound.

Structure-based virtual screening, or molecular docking, involves predicting the preferred orientation of this compound when bound to a specific biological target, typically a protein. This method requires the 3D structure of the target, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The compound is then computationally "docked" into the active site of the target, and a scoring function is used to estimate the binding affinity. By screening against a panel of potential targets, this method can prioritize those with the highest predicted binding scores for further experimental validation. For example, given the sulfonamide moiety, potential targets could include carbonic anhydrases or various proteases.

Table 2: Illustrative Potential Biological Targets for this compound Identified Through Virtual Screening

Potential Target ClassRationale for ScreeningKey Interactions
Carbonic AnhydrasesThe sulfonamide group is a known zinc-binding pharmacophore in many carbonic anhydrase inhibitors.Coordination with the active site zinc ion; hydrogen bonding with key amino acid residues.
ProteasesCertain sulfonamides have been shown to inhibit various classes of proteases.Hydrogen bonds with backbone atoms; hydrophobic interactions within the active site pockets.
KinasesSome kinase inhibitors incorporate sulfonamide groups for hydrogen bonding interactions.Hydrogen bonding with the hinge region of the kinase domain.

In Silico Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. These predictions help to identify potential liabilities and guide the optimization of molecules to improve their drug-like characteristics. For this compound, a variety of computational models can be used to estimate its ADME profile.

These predictions are based on models derived from large datasets of experimentally determined properties. While these in silico tools provide valuable early-stage guidance, they are predictions and require experimental verification.

Table 3: Predicted ADME Properties for 3-chlorobenzenesulfonamide (B108012) (Parent Compound)

ADME PropertyPredicted Value/ClassificationImplication
Molecular Weight191.64 g/mol Compliant with Lipinski's Rule of Five (<500). nih.gov
XLogP31.3Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. nih.gov
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (<5). nih.gov
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (<10). nih.gov
Rotatable Bond Count1Indicates low conformational flexibility. nih.gov

Note: The data in this table is for the parent compound, 3-chlorobenzenesulfonamide, as retrieved from PubChem. The addition of the N-butyl group in this compound would alter these values, for instance, by increasing the molecular weight and lipophilicity.

Preclinical Pharmacokinetic and Metabolic Profile of N Butyl 3 Chlorobenzene 1 Sulfonamide Analogs

In Vitro Metabolic Stability and Biotransformation Studies

In vitro models are crucial for the early evaluation of a compound's metabolic liabilities. These studies help in understanding the rate and pathways of metabolism, which are key determinants of in vivo clearance and oral bioavailability.

Studies on the in vitro hepatic clearance of the analog N-butylbenzenesulfonamide (NBBS) were conducted using hepatocytes from various species, which provide a comprehensive view of both Phase I and Phase II metabolism. These studies revealed species-dependent differences in the rate of metabolism.

In vitro metabolism studies for NBBS were also performed using liver S9 fractions from rats, rabbits, and humans. These experiments indicated that NBBS was metabolized to 2-hydroxy-NBBS, an oxidative metabolite. However, conjugation of this metabolite was not observed in the S9 fraction incubations nih.gov.

The clearance of NBBS was found to be slower in human hepatocytes compared to those from rodents, suggesting that the compound might have a longer half-life in humans. Specifically, human hepatocytes showed a limited capacity to metabolize NBBS, with 95% of the parent compound remaining after a 5-hour incubation nih.gov. In contrast, hepatocytes from mice and rats metabolized NBBS more rapidly. Female mice cleared NBBS faster than male mice, with half-lives of 110 and 319 minutes, respectively. The clearance in human hepatocytes was significantly slower, with half-lives of 909 to 947 minutes nih.gov.

Table 1: In Vitro Hepatic Clearance of N-butylbenzenesulfonamide (NBBS) in Hepatocytes

SpeciesSexClearance (mL/min/kg)Half-life (min)
MouseMale12319
MouseFemale34110
HumanMale~3-4909-947
HumanFemale~3-4909-947

Data derived from studies on the analog N-butylbenzenesulfonamide. nih.gov

Protein Binding Dynamics in Preclinical Systems

The extent to which a compound binds to plasma proteins influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target and be cleared from the body wikipedia.org.

The plasma protein binding of the analog N-butylbenzenesulfonamide (NBBS) was investigated in plasma from rats, mice, and humans. The results indicated that NBBS is highly bound to plasma proteins across all species tested nih.gov. The percentage of NBBS bound to plasma proteins was 80% in rats, 79% in mice, and 75% in humans nih.gov.

Table 2: Plasma Protein Binding of N-butylbenzenesulfonamide (NBBS)

SpeciesPercentage Bound (%)Percentage Unbound (%)
Rat8020
Mouse7921
Human7525

Data derived from studies on the analog N-butylbenzenesulfonamide. nih.gov

The high degree of plasma protein binding observed for NBBS suggests that a significant portion of the compound would be sequestered in the bloodstream, acting as a reservoir from which the active, unbound drug is slowly released. This can influence the compound's volume of distribution and its half-life wikipedia.org. In a study with male Sprague Dawley rats, NBBS was found to distribute to various tissues, including the liver, kidney, muscle, fat, and brain, with the highest tissue-to-plasma ratio observed in the liver nih.gov. Furthermore, NBBS showed a preference for partitioning into red blood cells, with a red blood cell to plasma ratio of 3 nih.gov.

Metabolite Identification and Profiling in Preclinical Models

Identifying the metabolites of a compound is essential for understanding its biotransformation pathways and for assessing the potential for formation of active or toxic metabolites. For the analog N-butylbenzenesulfonamide (NBBS), oxidative metabolism was found to be the predominant pathway in preclinical models nih.gov.

In vivo studies in rats and mice demonstrated that NBBS is well-absorbed after oral administration and extensively excreted, primarily in the urine nih.govnih.gov. The urinary radiochemical profiles were similar across different doses, routes of administration, species, and sexes nih.gov.

The primary route of metabolism for NBBS involves the oxidation of the butyl side chain. Phase I metabolism leads to the formation of several hydroxylated NBBS metabolites nih.gov. These hydroxylated intermediates can then undergo Phase II metabolism, specifically glucuronidation, to form corresponding glucuronide conjugates nih.gov. In rat hepatocyte incubations, two main metabolites were observed. In contrast, human hepatocytes showed very limited metabolism of NBBS nih.gov.

Table 3: Identified Metabolites of N-butylbenzenesulfonamide (NBBS)

Metabolite TypeDescription
Phase I MetabolitesHydroxylated NBBS (on the butyl side chain)
Phase II MetabolitesGlucuronide conjugates of hydroxylated NBBS
OtherBenzenesulfonamide (B165840) (observed in rat hepatocytes)

Data derived from studies on the analog N-butylbenzenesulfonamide. nih.gov

Identification of Major Metabolites (e.g., N⁴-acetyl derivative)

Direct metabolic studies on N-butyl-3-chlorobenzene-1-sulfonamide are limited. However, based on the metabolism of structurally related compounds, several major metabolites can be anticipated. For the analogous compound N-butylbenzenesulfonamide (NBBS), studies in rats have identified hydroxylated metabolites as primary products. These hydroxylated forms of NBBS are subsequently conjugated to form glucuronides.

While the prompt mentions an N⁴-acetyl derivative, it is important to note that N-acetylation is a primary metabolic pathway for sulfonamides possessing an arylamine group (-NH2) at the N4 position. karger.comacpjournals.orgclinpgx.orgnih.gov this compound, being an N-alkylated benzenesulfonamide, does not possess this primary arylamine and therefore is not expected to directly undergo N⁴-acetylation. However, if metabolic processes were to cleave the N-butyl group to yield 3-chlorobenzene-1-sulfonamide, this resulting primary sulfonamide could potentially be a substrate for acetylation, although this is a less direct pathway.

The primary metabolic transformations for this compound are more likely to involve oxidation of the n-butyl side chain and the aromatic ring.

Anticipated Major Metabolites of this compound Based on Analog Studies:

Metabolite Type Specific Example(s) Basis for Postulation
Hydroxylated Metabolites Hydroxylation at various positions of the n-butyl chain (e.g., ω, ω-1, ω-2, ω-3)Based on observed metabolism of N-butylbenzenesulfonamide (NBBS) and other n-alkylbenzenes. nih.gov
Aromatic hydroxylation of the chlorobenzene (B131634) ringA common metabolic pathway for aromatic compounds. publisso.decdc.gov
Oxidized Metabolites Further oxidation of hydroxylated butyl chain to carboxylic acidsA subsequent step to hydroxylation in alkyl chain metabolism.
Conjugated Metabolites Glucuronide and sulfate conjugates of hydroxylated metabolitesCommon phase II metabolic pathways for hydroxylated compounds to increase water solubility and facilitate excretion. publisso.decdc.gov

Proposed Metabolic Pathways

The proposed metabolic pathways for this compound are primarily based on established routes of biotransformation for N-alkyl sulfonamides and chlorinated aromatic compounds. The metabolism is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

Alkyl Chain Hydroxylation: The primary and most probable metabolic pathway is the cytochrome P450-mediated oxidation of the n-butyl side chain. mdpi.com This can occur at various positions, leading to the formation of different isomeric hydroxylated metabolites.

Aromatic Hydroxylation: The 3-chlorobenzene ring may also undergo hydroxylation, although the presence of the electron-withdrawing chlorine atom might influence the position and rate of this reaction.

N-Dealkylation: Another potential, though often minor, pathway for N-alkylated sulfonamides is N-dealkylation. mdpi.com This would result in the formation of 3-chlorobenzene-1-sulfonamide and butyraldehyde.

Phase II Metabolism:

Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are expected to undergo conjugation with glucuronic acid or sulfate. This process significantly increases the water solubility of the metabolites, preparing them for renal excretion. publisso.decdc.gov

Metabolic Hydrolysis of the Sulfonamide Bond:

While generally considered stable, some electron-deficient aryl sulfonamides can undergo metabolic cleavage of the sulfonamide bond, often mediated by glutathione (GSH) and glutathione S-transferases (GSTs). domainex.co.uk The presence of the chloro group on the benzene (B151609) ring of this compound could potentially make it susceptible to this pathway, leading to the formation of 3-chlorobenzenesulfinic acid and N-butylamine.

A summary of the proposed metabolic pathways is presented below:

Pathway Enzymes Involved (Proposed) Resulting Metabolites
Alkyl Chain Oxidation Cytochrome P450Hydroxylated n-butyl chain derivatives, Carboxylic acid derivatives
Aromatic Oxidation Cytochrome P450Hydroxylated chlorobenzene ring derivatives
N-Dealkylation Cytochrome P4503-chlorobenzene-1-sulfonamide, Butyraldehyde
Conjugation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Glucuronide and sulfate conjugates of hydroxylated metabolites
Sulfonamide Bond Cleavage Glutathione S-transferases (GSTs)3-chlorobenzenesulfinic acid, N-butylamine

Future Research Directions and Translational Perspectives in N Butyl 3 Chlorobenzene 1 Sulfonamide Research

Innovations in Synthetic Strategies for N-butyl-3-chlorobenzene-1-sulfonamide Derivatives

The future synthesis of this compound derivatives is expected to move beyond traditional methods, embracing greener and more efficient strategies that offer a broader scope for molecular diversity. thieme-connect.com Conventional synthesis typically involves the reaction of a sulfonyl chloride with an amine. nih.gov However, recent advancements in organic synthesis provide novel avenues for creating libraries of derivatives based on this core structure.

Key innovative strategies include:

C-N Cross-Coupling: This method remains a significant challenge due to the reduced nucleophilicity of sulfonamides compared to alkylamines, but advancements in catalysis are overcoming these hurdles, allowing for the direct formation of the crucial S-N bond under milder conditions. thieme-connect.com

C-H Functionalization/Sulfonamidation: These cutting-edge techniques allow for the direct introduction of a sulfonamide group onto a C-H bond, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to novel analogues. thieme-connect.deresearchgate.net

Photoredox and Electrochemical Catalysis: These metal-free or metal-sparing approaches utilize light or electricity to drive reactions, often under very mild conditions. chemistryworld.com An eco-friendly, metal-free photoredox-catalyzed method using eosin (B541160) Y has been introduced for synthesizing sulfonamides. thieme-connect.com Such methods could be applied to generate derivatives of this compound with improved environmental footprints. thieme-connect.comchemistryworld.com

Flow Chemistry: Continuous flow synthesis can enhance reaction efficiency, safety, and scalability, allowing for the rapid production of a diverse library of derivatives for screening purposes.

These modern synthetic strategies will be pivotal in generating a wide array of derivatives by modifying both the N-butyl group and the 3-chlorobenzene ring. Introducing different alkyl or aryl groups, heterocyclic moieties, or other functional groups could significantly alter the compound's physicochemical properties and biological activity, paving the way for new therapeutic applications.

Table 1: Innovative Synthetic Strategies for Sulfonamide Derivatives

Strategy Description Potential Advantage for Derivative Synthesis
C-N Cross-Coupling Formation of the sulfonamide bond by coupling amines with aryl halides or related compounds. thieme-connect.com Allows for the introduction of diverse and complex amine fragments.
C-H Sulfonamidation Direct formation of a C-S-N linkage by activating a C-H bond, bypassing traditional multi-step sequences. thieme-connect.de Increases efficiency and allows for late-stage functionalization of complex molecules.
Photoredox Catalysis Uses light to initiate chemical reactions, enabling transformations under mild, metal-free conditions. thieme-connect.com Offers a green chemistry approach with high functional group tolerance.

| Electrochemistry | Employs an electric current to drive the synthesis, avoiding harsh reagents. chemistryworld.com | Provides a conceptually new and simple way to synthesize sulfonamides under green conditions. chemistryworld.com |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel drug candidates has been revolutionized by the synergy between computational and experimental techniques. nih.govnih.gov For this compound, this integrated approach is essential for efficiently navigating the vast chemical space of its potential derivatives to identify promising therapeutic leads.

Computational methodologies serve as the first step in this integrated workflow. nih.gov

Molecular Docking and Virtual Screening: These techniques can predict the binding affinity and orientation of thousands of virtual derivatives against the three-dimensional structures of known biological targets. nih.govscirp.org For instance, derivatives could be docked into the active sites of targets like bacterial dihydropteroate (B1496061) synthase (DHPS) or human carbonic anhydrases to prioritize compounds with the highest predicted potency. nih.govnih.gov

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new molecules with a higher probability of being active. nih.gov This approach has been successfully used to identify selective inhibitors for specific enzyme isoforms. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and understand the structural basis of selectivity. nih.gov

Experimental methodologies are then employed to validate and refine computational predictions.

Design of Experiment (DOE): DOE is a systematic approach to optimize processes, such as formulation development or assay conditions, by evaluating multiple factors simultaneously, thereby reducing the number of required experiments. acs.org

Structure-Based Drug Design (SBDD): High-resolution structural data from techniques like X-ray crystallography and, more recently, time-resolved crystallography, provide atomic-level details of how a compound binds to its target. nih.gov This information is invaluable for a feedback loop where the experimentally determined structure is used to refine the next generation of computational models and design more potent molecules. nih.gov

This iterative cycle of computational design, chemical synthesis, and experimental validation accelerates the drug discovery process, enabling a more focused and resource-efficient search for novel therapeutics derived from this compound.

Identification of Novel Biological Targets and Potential Therapeutic Applications

The sulfonamide functional group is present in a wide range of approved drugs with diverse therapeutic uses, including antibacterial, anti-inflammatory, anticancer, and diuretic agents. ijpsjournal.comrxlist.comijpsjournal.com This known polypharmacology suggests that derivatives of this compound could be engineered to interact with a variety of biological targets beyond their historical antibacterial role.

Potential therapeutic areas and targets for investigation include:

Antibacterial Agents: The classic target for sulfonamides is dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govijpsjournal.comwikipedia.org By acting as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), they halt bacterial growth. youtube.com Novel derivatives could be developed to overcome existing resistance mechanisms. nih.gov

Anticancer Agents: Many sulfonamide derivatives have shown promise as anticancer agents by targeting enzymes critical for tumor growth and proliferation, such as carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, and various protein kinases like EGFR. scirp.orgpexacy.com The chlorobenzene (B131634) moiety could be a key pharmacophoric feature for exploring this therapeutic area.

Carbonic Anhydrase Inhibition: Sulfonamides are the classic inhibitors of carbonic anhydrases, with applications in treating glaucoma, edema, and potentially obesity. nih.govnih.gov By designing derivatives with specific substitutions, it may be possible to achieve selective inhibition of one of the 15 human CA isoforms, leading to targeted therapies with fewer side effects. nih.govresearchgate.net

Anti-inflammatory Agents: Certain sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in inflammatory pathways. rxlist.com

Antiviral and Antifungal Agents: The structural versatility of sulfonamides allows for their development as agents against various pathogens, including viruses and fungi. ijpsjournal.comnih.gov

Future research should involve broad-based screening of a chemically diverse library of this compound derivatives against panels of known and novel biological targets to uncover new therapeutic opportunities.

Development of Structure-Guided Design Strategies for Enhanced Selectivity and Potency

A primary goal in modern drug discovery is the development of molecules that are not only potent (active at low concentrations) but also highly selective for their intended biological target. Selectivity minimizes off-target effects and potential toxicity. Structure-guided design is the most powerful strategy to achieve these goals. nih.govnih.gov

This approach relies on obtaining high-resolution 3D structures of the target protein, often in complex with an inhibitor. acs.org This structural information reveals the precise interactions—hydrogen bonds, hydrophobic contacts, and ionic bonds—that govern binding. researchgate.net For this compound derivatives, this strategy would involve:

Identifying a Target and Obtaining Structural Data: After identifying a promising biological target (e.g., a specific carbonic anhydrase isoform or a bacterial enzyme), its 3D structure would be determined using X-ray crystallography or cryo-electron microscopy, ideally with a lead compound bound in the active site. nih.govresearchgate.net

Analyzing the Binding Pocket: Researchers would analyze the topology and chemical nature of the binding site. For example, the discovery that the active site of H. pylori α-carbonic anhydrase has a more open and hydrophilic pocket compared to its human counterpart provides a clear roadmap for designing selective inhibitors. acs.orgresearchgate.net

Rational Modification: The this compound scaffold would be systematically modified to optimize interactions with the target. This could involve:

Exploiting Specific Pockets: Lengthening or branching the N-butyl chain to fit into a hydrophobic pocket.

Forming Additional Hydrogen Bonds: Introducing polar groups onto the chlorobenzene ring to interact with specific amino acid residues.

Improving Potency: The "tail approach," where different chemical groups are added to the core scaffold, has been effective in improving the potency and isoform selectivity of sulfonamide-based carbonic anhydrase inhibitors. acs.org A consistent 10-fold improvement in potency was observed in one study by replacing a propyl substituent with a methylene (B1212753) cyclopropyl (B3062369) group. acs.org

By iteratively synthesizing and testing these rationally designed compounds, researchers can fine-tune the molecular architecture to achieve high potency and exquisite selectivity, ultimately leading to safer and more effective therapeutic agents based on the this compound structure.

Table 2: List of Mentioned Compounds

Compound Name
This compound
N-benzyl-3-chlorobenzene-1-sulfonamide
3-chlorobenzenesulfonamide (B108012)
p-aminobenzoic acid (PABA)
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide
N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide
4-methyl-N-(2-nitrophenyl) benzene sulfonamide
Eosin Y
Prontosil
Sulfanilamide
Topiramate

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-butyl-3-chlorobenzene-1-sulfonamide, and how are reaction conditions optimized?

  • Answer: The synthesis typically involves sulfonylation of 3-chlorobenzenesulfonyl chloride with n-butylamine. A two-step protocol is recommended:

Sulfonylation: React 3-chlorobenzenesulfonyl chloride with n-butylamine in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C for 2–4 hours. Use triethylamine as a base to neutralize HCl byproducts .

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC or HPLC. Ionic liquids (e.g., [BMIM][BF₄]) can enhance reaction efficiency by stabilizing intermediates, as demonstrated in sulfonamide syntheses .

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of N-butyl-3-chlorobenzene-1-sulfonamide?

  • Answer:

  • ¹H/¹³C NMR: The n-butyl group appears as a triplet at δ 0.8–1.0 ppm (CH₃) and a multiplet at δ 1.2–1.5 ppm (CH₂). The aromatic protons of the 3-chlorophenyl ring show splitting patterns consistent with para-substitution (δ 7.3–7.8 ppm) .
  • IR: Key peaks include S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
  • MS: The molecular ion [M+H]⁺ is expected at m/z 261.6 (C₁₀H₁₃ClNO₂S). Fragmentation patterns should retain the sulfonamide moiety (e.g., loss of butyl group at m/z 184) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for sulfonamide derivatives?

  • Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example:

  • Unit cell parameters: Monoclinic systems (e.g., P2₁/c) with a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° are typical for chlorinated sulfonamides .
  • Key metrics: Bond lengths (S–N: ~1.63 Å) and angles (C–S–O: ~106°) validate sulfonamide connectivity. Discrepancies in NMR assignments (e.g., para vs. meta substitution) can be resolved by comparing experimental and calculated torsion angles .

Q. What strategies mitigate contradictions in biological activity data for sulfonamide analogs?

  • Answer: Contradictions often arise from substituent electronic effects or assay variability. Systematic approaches include:

Structure-Activity Relationship (SAR): Compare N-butyl-3-chlorobenzene-1-sulfonamide with analogs (e.g., 3,4-dichloro or methoxy-substituted derivatives) to isolate electronic vs. steric contributions .

Assay standardization: Use cell lines with consistent expression profiles (e.g., HEK293 for receptor-binding studies) and normalize data to positive controls (e.g., celecoxib for COX-2 inhibition) .

Q. How do solvent systems influence the catalytic behavior of sulfonamide intermediates in multi-step syntheses?

  • Answer: Ionic liquids (e.g., [BMIM][PF₆]) improve reaction yields by stabilizing charged intermediates and enabling biphasic separation. For example:

  • Catalytic cycles: Ionic liquids reduce catalyst leaching in Pd-mediated coupling reactions involving sulfonamides .
  • Solvent polarity: High-polarity solvents (DMF, DMSO) favor nucleophilic substitution but may promote side reactions (e.g., hydrolysis). Use low-polarity alternatives (toluene) for thermally sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.